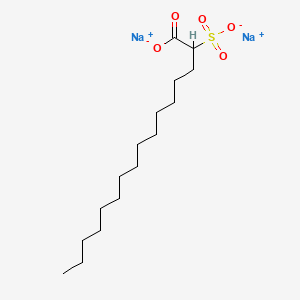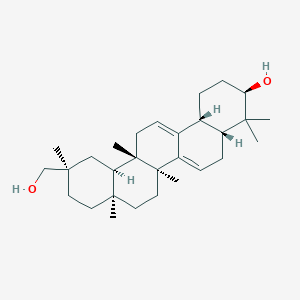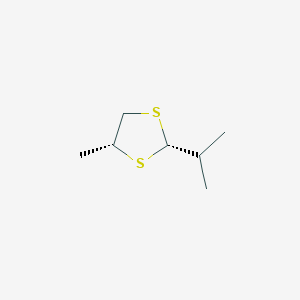
Boc-leu-enkephalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-leu-enkephalin, also known as N-tert-butoxycarbonyl-leucine-enkephalin, is a synthetic opioid peptide. It is derived from the naturally occurring enkephalins, which are endogenous opioid peptides found in the brain and other tissues. Enkephalins play a crucial role in modulating pain and emotional responses by interacting with opioid receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-leu-enkephalin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butoxycarbonyl) group is used to protect the amino group of the amino acids during the synthesis. The synthesis involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by the Boc group, is attached to the resin.
Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA).
Coupling: The next Boc-protected amino acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent, such as hydrogen fluoride (HF).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reduce human error. The use of environmentally friendly solvents, such as water, is being explored to minimize the environmental impact of peptide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-leu-enkephalin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Boc-leu-enkephalin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and emotional responses through interactions with opioid receptors.
Medicine: Explored as a potential therapeutic agent for pain management and neuroprotection.
Industry: Used in the development of peptide-based drugs and as a reference compound in analytical techniques
Wirkmechanismus
Boc-leu-enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. Upon binding, it activates the receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in analgesic effects and can also influence emotional and cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leu-enkephalin: An endogenous opioid peptide with a similar structure but without the Boc protection.
Met-enkephalin: Another endogenous opioid peptide with methionine instead of leucine at the fifth position.
Dynorphin: A related opioid peptide with a longer amino acid sequence and different receptor selectivity.
Uniqueness
Boc-leu-enkephalin is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle during synthesis. This protection allows for more precise modifications and analog development compared to its unprotected counterparts .
Eigenschaften
Molekularformel |
C33H45N5O9 |
|---|---|
Molekulargewicht |
655.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C33H45N5O9/c1-20(2)15-26(31(44)45)37-30(43)25(16-21-9-7-6-8-10-21)36-28(41)19-34-27(40)18-35-29(42)24(38-32(46)47-33(3,4)5)17-22-11-13-23(39)14-12-22/h6-14,20,24-26,39H,15-19H2,1-5H3,(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,38,46)(H,44,45)/t24-,25-,26-/m0/s1 |
InChI-Schlüssel |
LRVSRJCCIDBURD-GSDHBNRESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
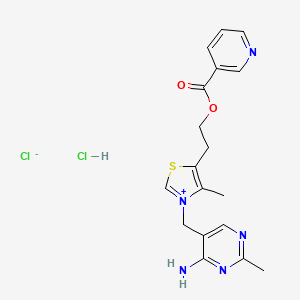
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
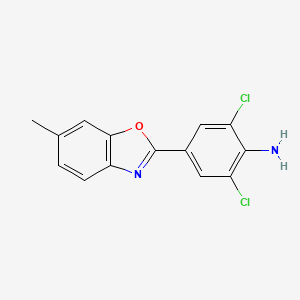




![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)
